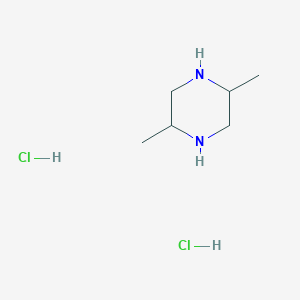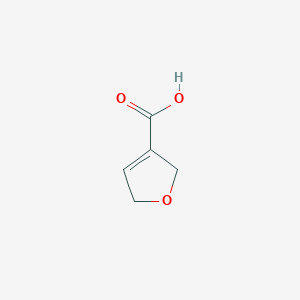
2,5-Dihydrofuran-3-carboxylic acid
Vue d'ensemble
Description
2,5-Dihydrofuran-3-carboxylic acid is a solid compound with a molecular weight of 114.1 .
Synthesis Analysis
The synthesis of 2,5-Dihydrofuran-3-carboxylic acid involves catalytic protodeboronation of alkyl boronic esters using a radical approach . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular structure of 2,5-Dihydrofuran-3-carboxylic acid is represented by the linear formula C5H6O3 . The InChI code for this compound is 1S/C5H6O3/c6-5(7)4-1-2-8-3-4/h1H,2-3H2,(H,6,7) .Physical And Chemical Properties Analysis
2,5-Dihydrofuran-3-carboxylic acid is a solid compound stored at room temperature . It has a molecular weight of 114.1 .Applications De Recherche Scientifique
Synthesis of Benzofuran Derivatives
Benzofuran compounds are a class of compounds that are ubiquitous in nature . They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . A series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis . These compounds have shown anticancer activity against the human ovarian cancer cell line A2780 .
Furan Platform Chemicals
Furan platform chemicals (FPCs) are directly available from biomass . They are used in the manufacture of fuels and plastics . The secondary FPC, 2,5-furandicarboxylic acid, has been used in large-scale manufacture .
Optical and Thermoelectronic Applications
2,5-Dihydrofuran-3-carboxylic acid has been exploited for optical and thermoelectronic applications . It has been used in the manufacture of fluorescent dyes for bioimaging and conductive polymers for transistors, light emitting diodes, biosensors, and photovoltaic devices .
Natural Products
2,5-Dicarboxy-2,5-dihydrofurans can be found in natural products such as aplysulfurin, the thuridillins and the prunolides . They have also been used as building blocks in the preparation of species such as aflatoxin B .
Safety and Hazards
Orientations Futures
Furan platform chemicals, including 2,5-Dihydrofuran-3-carboxylic acid, are being explored for their potential in replacing traditional resources such as crude oil with biomass . This involves the transition from petroleum refineries to biorefineries . The manufacture and uses of furan platform chemicals directly available from biomass are being investigated .
Mécanisme D'action
Target of Action
It is known that furan derivatives, such as benzofuran compounds, have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These compounds have been found to have significant cell growth inhibitory effects on various types of cancer cells .
Mode of Action
It is known that furan derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some benzofuran derivatives have been found to exhibit dramatic anticancer activities, indicating their potential to interact with cellular targets and induce changes that inhibit cell growth .
Biochemical Pathways
Furan derivatives are known to impact various biochemical pathways, leading to downstream effects such as cell growth inhibition .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
It is known that furan derivatives can have significant effects on cell growth, particularly in the context of cancer cells .
Action Environment
It is known that environmental factors can significantly impact the action of chemical compounds .
Propriétés
IUPAC Name |
2,5-dihydrofuran-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c6-5(7)4-1-2-8-3-4/h1H,2-3H2,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPHHRYBFDWNMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CO1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dihydrofuran-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some natural sources of 2,5-dihydrofuran-3-carboxylic acid derivatives?
A1: Several lichen species, particularly those belonging to the genus Parmotrema and Xanthoparmelia, have been identified as sources of 2,5-dihydrofuran-3-carboxylic acid derivatives. For instance, (+)-praesorediosic acid and (+)-protopraesorediosic acid were isolated from the lichen Parmotrema praesorediosum []. Similarly, constipatic acid, protoconstipatic acid, and dehydroconstipatic acid were found in various Xanthoparmelia lichens [].
Q2: Have any novel 2,5-dihydrofuran-3-carboxylic acid derivatives been discovered from other natural sources?
A2: Yes, asperpene E, isolated from the marine fungus Aspergillus sp. SCS-KFD66, represents the first natural product with a 2-substituted-5-oxo-4-phenyl-2,5-dihydrofuran-3-carboxylic acid skeleton []. This discovery highlights the potential of marine organisms as sources of novel chemical entities.
Q3: What synthetic approaches have been explored for 2,5-dihydrofuran-3-carboxylic acid derivatives?
A3: Research demonstrates the synthesis of alkali metal salts of specific 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylic acid esters starting from malonic acid esters []. This multistage method avoids the isolation of intermediates, potentially offering a more efficient synthetic route.
Q4: Can you elaborate on the chemical reactions involving 2,5-dihydrofuran-3-carboxylic acid derivatives?
A4: Studies have explored the cyclopropanation of N-substituted 3-aryl-2-cyanoprop-2-enamides and derivatives of 5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid with bromine-containing zinc enolates []. This reaction holds promise for synthesizing structurally diverse compounds with potential biological activities.
Q5: Are there any potential applications of 2,5-dihydrofuran-3-carboxylic acid derivatives in medicinal chemistry?
A5: While specific details about the medicinal chemistry applications are limited in the provided research, the isolation of asperpene E from a marine fungus and its unique structural features suggest potential for biological activity []. Further investigations are needed to explore its therapeutic potential.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



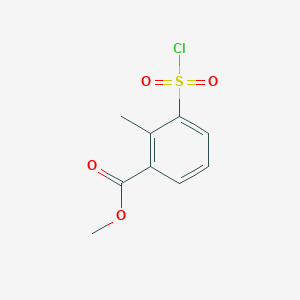
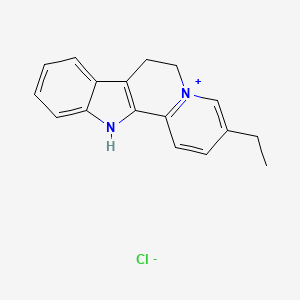

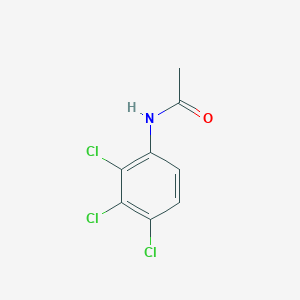
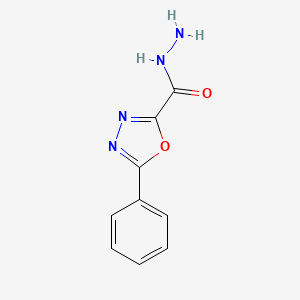
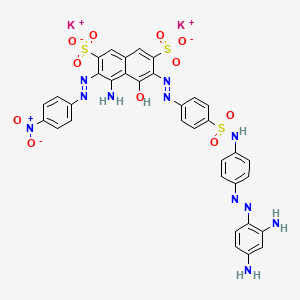
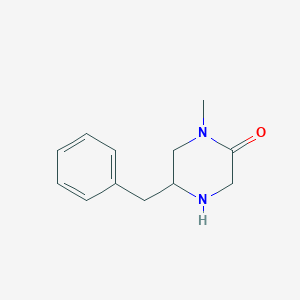
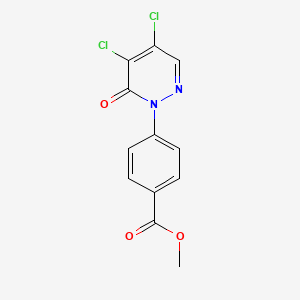
![5-{[(Difluoromethyl)sulfanyl]methyl}furan-2-carboxylic acid](/img/structure/B3373315.png)
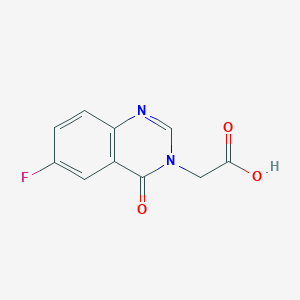
![tert-butyl N-{4-[2-oxo-2-(piperazin-1-yl)ethyl]phenyl}carbamate](/img/structure/B3373322.png)
